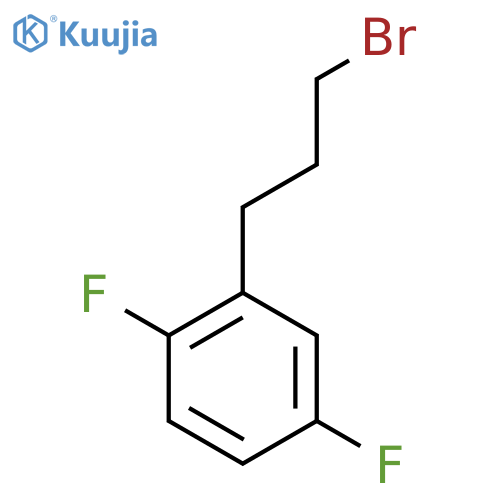Cas no 1057678-45-1 (2-(3-Bromopropyl)-1,4-difluorobenzene)

1057678-45-1 structure
商品名:2-(3-Bromopropyl)-1,4-difluorobenzene
CAS番号:1057678-45-1
MF:C9H9BrF2
メガワット:235.068568944931
MDL:MFCD09744356
CID:2603951
2-(3-Bromopropyl)-1,4-difluorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(3-BroMopropyl)-2,5-difluorobenzene
- 2-(3-BROMOPROPYL)-1,4-DIFLUOROBENZENE
- 2-(3-Bromopropyl)-1,4-difluorobenzene
-
- MDL: MFCD09744356
- インチ: 1S/C9H9BrF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2
- InChIKey: IMWOYTFDJCPRFT-UHFFFAOYSA-N
- ほほえんだ: BrCCCC1C=C(C=CC=1F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- トポロジー分子極性表面積: 0
2-(3-Bromopropyl)-1,4-difluorobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-674435-0.5g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 0.5g |
$713.0 | 2023-05-30 | ||
| Enamine | EN300-674435-5.0g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 5g |
$2152.0 | 2023-05-30 | ||
| Advanced ChemBlocks | P42799-1G |
1-(3-Bromopropyl)-2,5-difluorobenzene |
1057678-45-1 | 95% | 1g |
$425 | 2024-05-21 | |
| Enamine | EN300-674435-0.1g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 0.1g |
$653.0 | 2023-05-30 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375387-250mg |
2-(3-Bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 97% | 250mg |
¥14748.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375387-2.5g |
2-(3-Bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 97% | 2.5g |
¥39258.00 | 2024-08-09 | |
| Enamine | EN300-674435-10.0g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 10g |
$3191.0 | 2023-05-30 | ||
| Enamine | EN300-674435-0.25g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 0.25g |
$683.0 | 2023-05-30 | ||
| Enamine | EN300-674435-1.0g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 1g |
$743.0 | 2023-05-30 | ||
| Enamine | EN300-674435-2.5g |
2-(3-bromopropyl)-1,4-difluorobenzene |
1057678-45-1 | 2.5g |
$1454.0 | 2023-05-30 |
2-(3-Bromopropyl)-1,4-difluorobenzene 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1057678-45-1 (2-(3-Bromopropyl)-1,4-difluorobenzene) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量